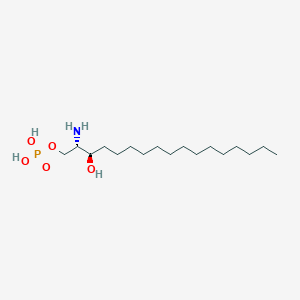
(2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate
Descripción
Its molecular formula is C₁₇H₃₈NO₅P, with a molecular weight of 367.2488 g/mol . Unlike unsaturated sphingosine derivatives, sphinganine lacks the C4–C5 double bond, which influences its biophysical properties and biological activity. This compound is part of the broader sphingolipidome, playing roles in cell signaling, membrane structure, and metabolic regulation .
Propiedades
Número CAS |
474923-29-0 |
|---|---|
Fórmula molecular |
C17H38NO5P |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |
InChI |
InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |
Clave InChI |
RTCZJPCPBSBOKB-DLBZAZTESA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |
Sinónimos |
(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |
Origen del producto |
United States |
Métodos De Preparación
Síntesis de Novo: La esfinganina-1-fosfato puede sintetizarse de novo dentro de las células mediante reacciones enzimáticas que involucran la serina palmitoiltransferasa (SPT) y la ceramida sintasa.
Síntesis Química: Los métodos químicos implican la fosforilación de la esfinganina (d17:0) utilizando reactivos apropiados.
Producción Industrial:: Los métodos de producción a escala industrial no se informan ampliamente debido a la naturaleza especializada del compuesto. Las cantidades para investigación están disponibles a través de proveedores.
Análisis De Reacciones Químicas
La esfinganina-1-fosfato (d17:0) puede sufrir diversas reacciones:
Fosforilación: Adición de un grupo fosfato a la esfinganina (d17:0).
Hidrólisis: Escisión del enlace éster fosfato.
Metabolismo: Modificaciones enzimáticas que conducen a otros esfingolípidos.
Los reactivos comunes incluyen ácido fosfórico, enzimas (p. ej., esfingosina quinasas) y fosfatasas específicas. Los principales productos incluyen esfingosina-1-fosfato (d17:0) y ceramidas.
4. Aplicaciones en la Investigación Científica
Biología y Señalización Celular::Migración Celular: La esfinganina-1-fosfato regula la migración celular, la angiogénesis y las respuestas inmunitarias.
Apoptosis: Influye en las vías de supervivencia y apoptosis celular.
Neuroprotección: Implicada en enfermedades neurodegenerativas.
Investigación del Glaucoma: Niveles reducidos en muestras de malla trabecular glaucomatosa.
Cáncer: Posibles funciones en la progresión y la terapia del cáncer.
Aplicaciones Científicas De Investigación
Cell Migration: Sphinganine-1-phosphate regulates cell migration, angiogenesis, and immune responses.
Apoptosis: It influences cell survival and apoptosis pathways.
Neuroprotection: Implicated in neurodegenerative diseases.
Glaucoma Research: Reduced levels in glaucomatous trabecular meshwork samples.
Cancer: Potential roles in cancer progression and therapy.
Mecanismo De Acción
La esfinganina-1-fosfato actúa a través de receptores acoplados a proteínas G (receptores S1P). Modula los niveles intracelulares de calcio, activa las quinasas descendentes e influye en la expresión génica. Las vías clave incluyen PI3K/Akt y MAPK.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
Key structural analogs include:
| Compound Name | Backbone Structure | Double Bonds | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |
|---|---|---|---|---|---|---|
| Sphinganine-C17-1-phosphate | C17 sphinganine | 0 (saturated) | C₁₇H₃₈NO₅P | 367.2488 | ~4.35* | Fully saturated backbone |
| Sphingosine-1-phosphate (d17:1) | C17 sphingosine | 1 (C4–C5) | C₁₇H₃₆NO₅P | 365.233 | 4.351 | Unsaturated backbone; bioactive |
| Sphinganine-1-phosphocholine | C18 sphinganine | 0 | C₂₃H₅₁N₂O₅P | 466.3536 | N/A | Phosphocholine head group |
| C17 Sphingosine-1-phosphocholine | C17 sphingosine | 1 | C₂₂H₄₇N₂O₅P | 450.3223 | N/A | Shorter chain + phosphocholine |
*Estimated based on structural similarity to sphingosine-1-phosphate (d17:1) .
Key Observations :
- Saturation : Sphinganine-C17-1-phosphate lacks the C4–C5 double bond present in sphingosine-1-phosphate (d17:1), reducing its conformational flexibility and altering receptor binding .
- Head Group : Phosphocholine derivatives (e.g., sphinganine-1-phosphocholine) exhibit greater polarity compared to phosphate-only analogs, enhancing aqueous solubility .
Signaling Pathways
- Sphinganine-C17-1-phosphate: Limited direct receptor-mediated signaling data exist, but saturated sphinganine derivatives are implicated in de novo ceramide synthesis and apoptosis regulation .
- Sphingosine-1-phosphate (d17:1) : Binds to S1P receptors (S1PR1–5), modulating immune cell trafficking, endothelial barrier function, and viral pathogenesis (e.g., COVID-19 metabolic dysregulation) .
Metabolic Roles
- Sphinganine-C17-1-phosphate is a precursor in the sphingolipid salvage pathway, whereas sphingosine-1-phosphate (d17:1) is a terminal metabolite with direct signaling functions .
- In COVID-19 patients, sphingosine-1-phosphate (d17:1) levels correlate with disease severity, suggesting a role in metabolic inflammation absent in saturated analogs like sphinganine-C17-1-phosphate .
Analytical Detection
- Both compounds are quantified via LC-MS/MS. Sphingosine-1-phosphate (d17:1) has been measured in cerebrospinal fluid for diagnosing carcinomatous meningitis, while sphinganine-C17-1-phosphate is primarily studied in lipidomic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


